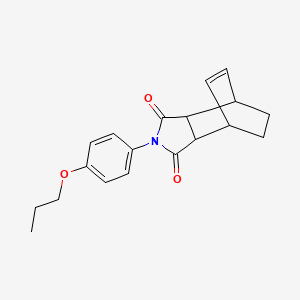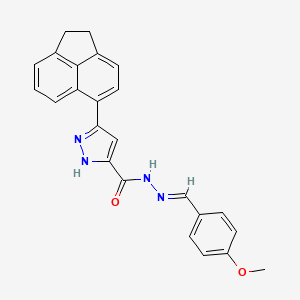![molecular formula C21H11BrFN3O2S B11687649 (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile](/img/structure/B11687649.png)
(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile is a complex organic molecule that features a combination of chromenyl, thiazolyl, and fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl and thiazolyl intermediates, followed by their coupling under specific conditions to form the final product. Key steps include:
Bromination: Introduction of a bromine atom into the chromenyl ring.
Thiazole Formation: Synthesis of the thiazole ring through cyclization reactions.
Coupling Reaction: Combining the chromenyl and thiazolyl intermediates with the fluorophenyl amine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The chromenyl and thiazolyl rings can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity. The presence of the chromenyl and thiazolyl groups suggests possible interactions with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases, and it could be a lead compound for the development of new drugs.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The chromenyl and thiazolyl groups may bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group has been replaced by fluorine.
Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: A complex organic compound with a similar thiazole structure.
Uniqueness
The uniqueness of (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile lies in its combination of chromenyl, thiazolyl, and fluorophenyl groups. This unique structure allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C21H11BrFN3O2S |
|---|---|
Molekulargewicht |
468.3 g/mol |
IUPAC-Name |
(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-fluoroanilino)prop-2-enenitrile |
InChI |
InChI=1S/C21H11BrFN3O2S/c22-14-5-6-19-12(7-14)8-15(21(27)28-19)18-11-29-20(26-18)13(9-24)10-25-17-4-2-1-3-16(17)23/h1-8,10-11,25H/b13-10+ |
InChI-Schlüssel |
BNASFSBRCTXQQQ-JLHYYAGUSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)F |
Kanonische SMILES |
C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11687572.png)
![2-Methoxyethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11687574.png)
![2-Benzyl-4-[(3,4-dichlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B11687577.png)

![N-(3-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11687601.png)

![4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11687607.png)
![N-[4-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11687619.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11687626.png)
![(1E)-1-(3-pyridinyl)ethanone [(E)-1-(3-pyridinyl)ethylidene]hydrazone](/img/structure/B11687627.png)
![Pyrimidine-2,4,6-trione, hexahydro-5-[3-(2-phenoxyethoxy)benzylidene]-](/img/structure/B11687630.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11687637.png)
![4-[2-(2,5-Dichlorophenoxy)acetamido]benzamide](/img/structure/B11687638.png)
![3-chloro-5-(4-chlorophenyl)-N-(4-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11687647.png)
